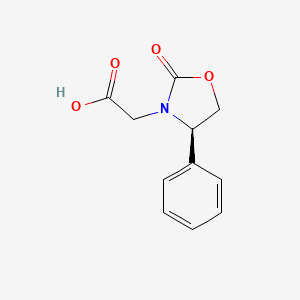![molecular formula C9H16N4O B13333732 1-[(5,5-Dimethyloxolan-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13333732.png)
1-[(5,5-Dimethyloxolan-2-yl)methyl]-1H-1,2,4-triazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(5,5-Dimethyloxolan-2-yl)methyl]-1H-1,2,4-triazol-3-amine is a heterocyclic compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5,5-Dimethyloxolan-2-yl)methyl]-1H-1,2,4-triazol-3-amine typically involves the reaction of 1,2,4-triazole with 5,5-dimethyloxolan-2-ylmethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[(5,5-Dimethyloxolan-2-yl)methyl]-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can act as nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the triazole ring.
Reduction: Reduced forms of the triazole ring.
Substitution: Substituted triazole derivatives with various functional groups.
Scientific Research Applications
1-[(5,5-Dimethyloxolan-2-yl)methyl]-1H-1,2,4-triazol-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential use in drug development, particularly for its antifungal and antibacterial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(5,5-Dimethyloxolan-2-yl)methyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This interaction can disrupt essential biological processes in microorganisms, leading to their death or inhibition of growth.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole: Another triazole derivative with similar chemical properties.
1,2,4-Triazole: A close structural analog with different substitution patterns.
Imidazole: A five-membered ring with two nitrogen atoms, used in similar applications.
Uniqueness
1-[(5,5-Dimethyloxolan-2-yl)methyl]-1H-1,2,4-triazol-3-amine is unique due to the presence of the 5,5-dimethyloxolan-2-ylmethyl group, which can enhance its solubility and reactivity compared to other triazole derivatives. This unique structure allows for specific interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C9H16N4O |
|---|---|
Molecular Weight |
196.25 g/mol |
IUPAC Name |
1-[(5,5-dimethyloxolan-2-yl)methyl]-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C9H16N4O/c1-9(2)4-3-7(14-9)5-13-6-11-8(10)12-13/h6-7H,3-5H2,1-2H3,(H2,10,12) |
InChI Key |
XGJNECJOFHNELK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(O1)CN2C=NC(=N2)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Bromo-2,2-dimethylbenzo[b]thiophen-3(2h)-one](/img/structure/B13333651.png)

![2-{[(3-Bromothiophen-2-yl)methyl]amino}-4-methylpentan-1-ol](/img/structure/B13333657.png)


![4-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonyl chloride](/img/structure/B13333678.png)


![3-chloro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B13333690.png)

![2-([(Tert-butoxy)carbonyl]amino)-7-hydroxyheptanoic acid](/img/structure/B13333703.png)
![Methyl (1S,3S,4R)-3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylate hydrochloride](/img/structure/B13333706.png)

![(1R,1'S,4S)-6'-bromo-4-methoxy-5''-methyl-3'H-dispiro[cyclohexane-1,2'-indene-1',2''-imidazol]-4''-amine ((1R,4S)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate](/img/structure/B13333721.png)
